molecular formula C10H7FO2 B1608750 6-Fluoro-2-methylchromone CAS No. 75487-84-2

6-Fluoro-2-methylchromone

Cat. No.: B1608750
CAS No.: 75487-84-2
M. Wt: 178.16 g/mol
InChI Key: AAJQKJFTPTZHSW-UHFFFAOYSA-N
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Description

Contextual Significance of the Chromone (B188151) Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) framework is recognized as a "privileged scaffold" in medicinal chemistry. core.ac.ukumich.edu This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. umich.edueurjchem.com The rigid, bicyclic structure of the chromone core serves as a versatile template for the design of novel therapeutic agents targeting a diverse range of diseases. core.ac.uk

Chromone derivatives have demonstrated potential in several therapeutic areas, including:

Anticancer: Exhibiting activity against various tumor cell lines. eurjchem.com

Antimicrobial: Showing efficacy against bacteria and fungi.

Antiviral: Including activity against HIV. researchgate.net

Anti-inflammatory: Demonstrating anti-inflammatory properties.

Neuroprotective: Offering potential in the context of neurodegenerative diseases.

The broad spectrum of pharmacological activities associated with the chromone skeleton has fueled substantial research into the synthesis and biological evaluation of its derivatives.

Role of Halogenation, Specifically Fluorination, in Modulating Bioactivity and Drug-like Properties of Chromones

Halogenation, and in particular fluorination, is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of fluorine atoms into the chromone scaffold can profoundly influence its physicochemical and biological properties.

Key effects of fluorination include:

Enhanced Bioavailability: Fluorine's high lipophilicity can improve the absorption and distribution of a drug molecule.

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolically susceptible sites, prolonging the compound's duration of action.

Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Modulation of pKa: The introduction of fluorine can adjust the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions.

The strategic placement of fluorine on the chromone ring is a key consideration for chemists aiming to optimize the "drug-like" properties of these compounds.

Research Landscape of 6-Fluoro-2-methylchromone within the Field of Fluorinated Benzopyrones

Within the broader class of fluorinated benzopyrones, this compound has been a subject of interest primarily as a synthetic intermediate and a structural motif in the development of novel bioactive compounds. While extensive research dedicated solely to the biological profile of this compound is not widely documented, its utility as a building block is evident in the scientific literature.

Research involving this compound has highlighted its role in the synthesis of more complex derivatives. For instance, it has been used as a precursor in the synthesis of 6-fluorochromone-2-carbaldehyde through an oxidation reaction. core.ac.uk This transformation underscores the reactivity of the 2-methyl group and provides a pathway to further functionalized chromones.

Furthermore, studies on related fluorinated chromones have provided valuable insights. For example, in the development of fluorinated 2-styrylchromones as antibacterial agents, it was observed that fluorine substitution at the 6-position of the chromone ring resulted in superior antibacterial activity compared to substitution at the 7-position. This finding suggests that the placement of the fluorine atom on the benzo portion of the chromone scaffold is a critical determinant of biological efficacy.

While the individual therapeutic potential of this compound remains an area for further exploration, its established role as a key intermediate provides a foundation for the continued development of novel fluorinated chromone derivatives with enhanced pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQKJFTPTZHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391664
Record name 6-Fluoro-2-methylchromone
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URL https://comptox.epa.gov/dashboard/DTXSID20391664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-84-2
Record name 6-Fluoro-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Depth Spectroscopic and Computational Characterization Methodologies for Fluorinated Chromones

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to determine the precise structure and electronic properties of 6-Fluoro-2-methylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinyl proton on the pyran ring, and the methyl group. The aromatic protons will exhibit complex splitting patterns (doublets and triplets of doublets) due to both homo- and heteronuclear coupling with adjacent protons and the fluorine atom. The precise chemical shifts and coupling constants are crucial for assigning the position of the fluoro and methyl substituents on the chromone (B188151) backbone.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift. The presence of the fluorine atom will induce C-F coupling, which is observable for the carbon directly attached to fluorine (C6) and, to a lesser extent, for the adjacent carbons (C5 and C7). This coupling provides definitive evidence for the position of the fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at position 6. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom within the aromatic system. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further structural confirmation.

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H2.0 - 2.5 (CH₃), 6.0 - 8.0 (aromatic/vinylic)Splitting patterns due to H-H and H-F coupling.
¹³C10 - 20 (CH₃), 100 - 180 (aromatic/vinylic/carbonyl)C-F coupling constants for C6 and adjacent carbons.
¹⁹F-100 to -130 (vs. CFCl₃)Multiplet structure due to coupling with aromatic protons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically in the range of 1630-1660 cm⁻¹. Other characteristic bands include C=C stretching vibrations of the aromatic and pyrone rings, C-H stretching and bending vibrations, and the C-F stretching vibration, which is usually found in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=O and C=C stretching vibrations are also Raman active and can provide additional information. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C=O Stretch1630 - 1660IR, Raman
C=C Stretch (Aromatic/Pyrone)1450 - 1600IR, Raman
C-F Stretch1000 - 1250IR
C-H Stretch (Aromatic/Methyl)2850 - 3100IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromone system exhibits characteristic absorption bands in the UV region. For 2-methylchromone (B1594121), absorption maxima are observed around 223 nm. The introduction of a fluorine atom at the 6-position is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic effects on the chromone core. Studying the photophysical behavior, such as fluorescence, can also provide insights into the excited state properties of the molecule.

Mass Spectrometry (HRMS, EI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₇FO₂), confirming the presence and number of each type of atom.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Characteristic fragments for this compound would likely involve the loss of a methyl group, carbon monoxide, and potentially fragments related to the fluorinated benzene (B151609) ring.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing and interpreting experimental spectroscopic data. By creating a computational model of this compound, various properties can be predicted:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these calculated values with experimental data can aid in the definitive assignment of spectral signals.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra.

Electronic Properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic transitions observed in the UV-Vis spectrum and the molecule's reactivity.

Computational studies on various chromone derivatives have demonstrated the utility of DFT in understanding their spectroscopic properties and electronic structure. Applying these methods to this compound would provide a deeper understanding of the influence of the fluoro and methyl substituents on the chromone scaffold.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for investigating the electronic structure and reactivity of organic molecules. niscpr.res.inglobalresearchonline.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For chromone derivatives, DFT is employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. d-nb.inforesearchgate.net

The reactivity of a molecule can be elucidated through DFT-derived descriptors. A smaller HOMO-LUMO energy gap, for instance, suggests higher polarizability and greater chemical reactivity. d-nb.info For fluorinated chromones, DFT calculations can reveal how the fluorine substituent influences the electron distribution and, consequently, the molecule's reactivity profile. While specific DFT studies on this compound are not extensively available, analysis of related fluorinated chromones shows that the fluorine atom significantly impacts the electronic environment. d-nb.info

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Chromone Derivatives

Descriptor Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Relates to chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule |

This table presents theoretical descriptors and their significance in the context of DFT analysis.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn govern their biological activity and physical properties. libretexts.orgnobelprize.org For molecules with rotatable bonds, different spatial arrangements, or conformers, will have different energy levels. libretexts.org

Potential Energy Surface (PES) scans are a computational method used to explore these conformational possibilities. uni-muenchen.deq-chem.comjoaquinbarroso.com By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES can be mapped out. uni-muenchen.deq-chem.com This allows for the identification of energy minima, corresponding to stable conformers, and transition states that represent the energy barriers between them. For substituted chromones, PES scans can elucidate the preferred orientation of substituents and the energy barriers to their rotation, providing insight into the molecule's dynamic behavior. rsc.org

Natural Bond Orbital (NBO) Analysis and Electron Density Studies

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for the quantitative analysis of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org

Table 2: Key NBO Interaction Energies in Fluorinated Chromone Analogs

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O1 σ*(C7-C9) ~32-34
LP(1) O1 σ*(C19-C20) ~25-27
LP(2) O (carbonyl) σ*(C9-C10) ~17-20

Data is analogous from studies on similar fluorinated chromone derivatives and illustrates the type of information obtained from NBO analysis. d-nb.inforesearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, which are prone to nucleophilic attack, are colored blue. d-nb.info Intermediate potential values are represented by other colors in the spectrum, such as green for neutral regions. d-nb.info For fluorinated chromones, the MEP map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential, while the hydrogen atoms would be associated with positive potential. d-nb.info

Gauge Including Atomic Orbital (GIAO) Calculations for Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. nih.govrsc.orgworktribe.com This method is particularly useful for structural elucidation, as it can help to assign NMR signals and to distinguish between different isomers or conformers.

For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of significant interest. nih.govworktribe.comresearchgate.netnih.gov DFT-GIAO calculations have been shown to provide reliable ¹⁹F chemical shift predictions, often with a mean absolute error of a few parts per million. nih.gov The accuracy of these calculations is dependent on the level of theory and the basis set used. nih.govresearchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and intermolecular interactions. acs.orgnih.govscm.com By locating the bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). d-nb.inforesearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methylchromone Derivatives

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into bioactive molecules is a widely used strategy in drug design due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.govnih.gov Selective fluorination can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity for target proteins. nih.govresearchgate.netconsensus.app In many cases, these modifications lead to improved biological activity and a better therapeutic profile. nih.gov

The position of the fluorine substituent on the chromone (B188151) scaffold is critical in determining its effect on biological activity. When fluorine is placed at the para-position of a phenyl ring, as is the case with the 6-fluoro substitution, it can effectively block that site from metabolic oxidation. mdpi.com This strategic placement can slow the rate of compound clearance from the body, thereby prolonging its therapeutic effect. mdpi.com The electron- withdrawing nature of the fluorine atom can also deactivate other positions on the ring, further protecting the molecule from metabolic breakdown. mdpi.com

Studies on related heterocyclic structures, such as 2H-chromenes, have explored substitutions at the 6-position, indicating that this site is a key location for modification to probe structure-activity relationships. nih.gov While direct comparisons are dependent on the specific biological target, the principles of positional effects remain relevant. Altering the fluorine's position to other locations on the A-ring (e.g., position 5, 7, or 8) or introducing it onto the B-ring would be expected to produce derivatives with distinct biological and metabolic profiles, as the electronic and steric environment of the crucial C-F bond changes.

The presence of a fluorine atom can significantly enhance the binding affinity of a ligand to its target protein. researchgate.net This is attributed to several factors. The high electronegativity of fluorine allows it to participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds with suitable donors. researchgate.net The substitution of a hydrogen atom with a fluorine atom can also alter the conformation of the molecule, potentially leading to a more favorable orientation for binding. researchgate.net

Furthermore, fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its target. mdpi.com This tailored lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine can therefore be used to fine-tune the binding affinity and improve the selectivity of 6-fluoro-2-methylchromone derivatives for their intended biological targets. nih.gov

Table 1: Influence of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionUnderlying MechanismReference
Metabolic StabilityIncreasedBlocks sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). mdpi.com
Binding AffinityOften IncreasedForms favorable dipole-dipole interactions and can act as a weak hydrogen bond acceptor. researchgate.net
LipophilicityGenerally IncreasedAlteration of the molecule's electronic properties and surface characteristics. mdpi.com
Acidity (pKa)AlteredStrong electron-withdrawing inductive effect on neighboring functional groups. researchgate.net

Role of the 2-Methyl Group and Other Substituents on Bioactivity

While the fluorine atom at the 6-position provides key advantages, the substituent at the 2-position of the chromone ring also plays a crucial role in modulating biological activity. The 2-methyl group in this compound influences the molecule's steric profile and electronic properties.

In other heterocyclic systems, similar positional substitutions have been shown to be critical. For example, in tacrine (B349632) derivatives, methyl substitutions at different positions on the aromatic rings result in significant variations in biological activity, with 2-substitution being superior for certain targets. muni.cz This highlights the principle that even small changes, such as the position of a methyl group, can have a profound impact on the molecule's interaction with its biological target.

Table 2: Potential Influence of Substituents at the 2-Position of the Chromone Ring

Substituent TypePotential Effect on BioactivityRationale
Small Alkyl (e.g., -CH3)Provides a balance of lipophilicity and steric bulk. Can influence conformational preference.The methyl group is a simple, non-polar substituent that can fill small hydrophobic pockets in a binding site.
Larger Alkyl/Aryl GroupsMay increase potency through enhanced van der Waals or hydrophobic interactions, but could also cause steric hindrance.Larger groups can occupy larger pockets in the target protein, potentially increasing binding affinity if the fit is optimal.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2)Could introduce new, specific interactions with the target protein, potentially increasing affinity and selectivity.These groups can form specific hydrogen bonds with amino acid residues in the active site.
Electron-Withdrawing Groups (e.g., -CF3)Alters the electronic distribution of the chromone ring system, potentially affecting reactivity and binding interactions.Modifies the electrostatic potential of the molecule, which can influence how it interacts with the electrostatic field of the binding site.

Correlation of Molecular Descriptors and Quantum-Chemical Parameters with Pharmacological Effects

The biological activity of a molecule is fundamentally determined by its three-dimensional structure and electronic properties. rasayanjournal.co.in Quantum-chemical calculations provide a powerful tool for quantifying these features through molecular descriptors, which can then be correlated with pharmacological effects. This approach, often used in Quantitative Structure-Activity Relationship (QSAR) studies, helps in understanding the underlying mechanisms of drug action.

Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. mdpi.com The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. nih.gov A smaller gap often suggests higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse. mdpi.com More reactive molecules are generally "softer."

Electrostatic Potential (ESP): ESP maps show the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are critical for intermolecular interactions.

By calculating these parameters for a series of this compound derivatives and correlating them with their measured biological activities, researchers can build predictive models. For example, a model might show that increased activity correlates with a lower LUMO energy and a higher dipole moment, suggesting that both electron-accepting ability and polarity are important for the pharmacological effect.

Table 3: Key Quantum-Chemical Descriptors and Their Relevance to Pharmacological Effects

DescriptorDefinitionCorrelation with Pharmacological EffectsReference
E-HOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; important for charge-transfer interactions. mdpi.com
E-LUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; a lower E-LUMO can correlate with higher activity. mdpi.com
HOMO-LUMO GapEnergy difference between HOMO and LUMORepresents chemical reactivity and stability; a smaller gap often implies higher reactivity. nih.gov
Dipole Moment (μ)Measure of the net molecular polarityInfluences solubility, membrane permeability, and polar ligand-receptor interactions. mdpi.com
Chemical Hardness (η)Resistance to deformation of the electron cloudHarder molecules are generally less reactive. mdpi.com

Rational Design Principles for Enhanced Biological Activity

Based on the SAR principles discussed, a rational design strategy can be formulated to create new derivatives of this compound with enhanced biological activity. rsc.org This process involves the targeted modification of the molecular structure to optimize interactions with the biological target and improve pharmacokinetic properties.

Key design principles include:

Retention and Exploration of 6-Fluoro Substitution: The fluorine atom at the 6-position is a key feature for enhancing metabolic stability. mdpi.com This feature should likely be retained in new analogs. Further exploration could involve introducing additional fluorine atoms at other positions, guided by computational modeling to predict the effects on binding and metabolism.

Systematic Modification of the 2-Position: The 2-methyl group is a prime candidate for modification. A systematic approach would involve synthesizing analogs with a variety of substituents at this position, including homologous alkyl chains, cyclic and aromatic groups, and functional groups capable of forming hydrogen bonds. This would allow for a thorough exploration of the steric and electronic requirements of the target's binding pocket. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to fine-tune properties. For example, the carbonyl oxygen of the chromone ring could be replaced with other groups to alter hydrogen-bonding capabilities and electronic properties, although this would represent a more significant modification of the core scaffold.

Computational and Modeling-Guided Design: Before synthesis, new designs should be evaluated using computational tools. Docking simulations can predict how a novel derivative might bind to a target protein, while QSAR models based on quantum-chemical descriptors can forecast its potential biological activity. mdpi.com This in-silico screening prioritizes the most promising candidates for synthesis, saving time and resources.

By integrating these principles, researchers can move beyond trial-and-error approaches and rationally design the next generation of this compound derivatives with superior pharmacological profiles.

Pharmacological and Biological Research Applications of 6 Fluoro 2 Methylchromone Derivatives

Anticancer Research

The chromone (B188151) nucleus is a well-established scaffold for the development of anticancer agents. The functionalization of this core, particularly with fluorine, has yielded derivatives with promising activities in several key areas of cancer research, including cytotoxicity, cell cycle modulation, and enzyme inhibition.

Derivatives of the chromone scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines. While research on 6-fluoro-2-methylchromone itself is specific, the broader class of chromone derivatives provides significant evidence of their anticancer potential. For instance, certain chromone and isoxazolidine-based compounds have been shown to induce apoptosis in the human promyelocytic leukemia cell line HL-60. nih.gov One study identified a 2-methylchromone (B1594121) derivative, phaeochromycin I, which exhibited cytotoxicity against HL-60 cells. nih.govscienceopen.com

Furthermore, research into fluorinated chromones has identified specific derivatives with notable activity. A series of 6-fluoro-2,7-disubstituted-3-formylchromones were synthesized and evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma (EAC) cells, showing promising results that position them as useful leads for further drug design.

The cytotoxic activity of various chromone derivatives against several key cancer cell lines is summarized below.

Table 1: Cytotoxic Activity of Selected Chromone Derivatives

Compound Class Cell Line Activity Noted
2-Methylchromone derivative (phaeochromycin I) HL-60 Cytotoxic effects observed. nih.govscienceopen.com
Chromone-isoxazolidine hybrid HL-60 Induction of apoptosis. nih.gov
6-Fluoro-3-formylchromone (B1211313) derivatives EAC Promising anticancer activity.
Chromanone derivatives MCF-7, HCT-116, HepG2 Cytotoxic activity investigated. researchgate.net
Benzofuran-furochromone derivative MCF-7 Induction of G2/M phase arrest and apoptosis. researchgate.net

The anticancer effects of chromone derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. These processes are regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs), and the Bcl-2 family of proteins which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The tumor suppressor protein p53 also plays a crucial role in these pathways.

Research has shown that certain chromone derivatives can modulate these pathways effectively. For example, a novel benzofuran (B130515) and 5H-furo[3,2-g]chromone derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net This cell cycle arrest was accompanied by the induction of apoptosis, which was demonstrated by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. researchgate.net Additionally, other chromone-based compounds have been shown to induce apoptosis in the HL-60 cancer cell line, indicating a broader applicability of this scaffold in targeting apoptotic pathways. nih.gov

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. Several anticancer drugs function by inhibiting these enzymes, leading to DNA damage and cell death in cancer cells.

In this context, specific 6-fluorochromone (B11588) derivatives have been designed and synthesized as potential topoisomerase inhibitors. A study focused on creating novel 6-fluoro-2,7-di-morpholino/piperidino/N-methylpiperazino-3-formylchromones for this purpose. These compounds were synthesized with the specific aim of acting as topoisomerase inhibitor anticancer agents and subsequently showed promising anticancer activity in preclinical evaluations.

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. The chromone scaffold has been identified as a valuable starting point for the development of potent and selective kinase inhibitors.

Screening of chromenone (a synonym for chromone) libraries has led to the identification of inhibitors for critical DNA repair enzymes. Specifically, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) was discovered through such screening efforts, demonstrating the utility of the chromone structure in targeting ATP-binding sites of kinases.

Antimicrobial Activities

The chromone scaffold is also a subject of research for developing new antimicrobial agents to combat pathogenic bacteria, fungi, and parasites. The addition of fluorine to the chromone core is a strategy employed to enhance the potency and pharmacokinetic properties of these potential new drugs.

Direct evidence supports the investigation of 6-fluorochromone derivatives as antibacterial agents. Studies have utilized 6-fluorochromone precursors to synthesize novel compounds with significant antibacterial properties.

In one such study, 6-fluorochromone-3-carboxaldehyde was used as a starting material to synthesize a series of new fluorine-containing chromone-tetrazoles. nih.gov When evaluated for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, the 6-fluorine-containing chromone-tetrazole was found to be the most active compound in the series. nih.gov This finding suggests that the fluorine atom at the 6-position plays a key role in the compound's antibacterial efficacy. nih.gov

Another investigation focused on the antibacterial and antivirulence effects of 6-fluorochromone-2-carboxylic acid against pathogenic Vibrio species, which are major foodborne pathogens. researchgate.netfrontiersin.org These findings highlight the potential of 6-fluorochromone derivatives as leads for the development of new antibacterial agents.

Table 2: Antibacterial Activity of Selected 6-Fluorochromone Derivatives

Derivative Class Starting Material Target Organisms Activity Noted
Chromone-tetrazoles 6-Fluorochromone-3-carboxaldehyde S. aureus, E. coli 6-Fluoro derivative was the most active in the series. nih.gov
Carboxylic acid 6-Fluorochromone-2-carboxylic acid Vibrio parahaemolyticus, Vibrio harveyi Examined for antibacterial and antivirulence effects. researchgate.netfrontiersin.org

Antifungal Properties

The chromone nucleus is a recognized scaffold for the development of antifungal agents. The substitution on this core structure plays a critical role in determining the spectrum and potency of antifungal activity. Research indicates that the presence of electron-withdrawing groups, such as a fluoro group, at the C-6 and C-7 positions of the chromone ring can lead to an increase in antifungal activity.

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)
6-Fluorochromone-2-carboxylic acid>100>100>100
6-Bromochromone-3-carbonitrile5-1055
6-Isopropylchromone-3-carbonitrile102010
6-Methylchromone-3-carbonitrile102010

Antiviral Potency (e.g., Anti-Rhinovirus, Anti-HIV, Anti-HBV)

The chromone scaffold is a versatile platform for the development of antiviral agents, with derivatives showing activity against a range of human viruses. researchgate.netresearchgate.net

Anti-HIV: Chromone derivatives have been investigated for their potential to inhibit the human immunodeficiency virus (HIV). researchgate.net Studies on chromone alkaloids, for instance, have suggested that the presence of a piperidine (B6355638) ring and unsubstituted hydroxyl groups on the molecule favors anti-HIV activity. nih.gov The mechanism of action for some of these compounds is believed to involve irreversible binding to the gp120 envelope protein, rather than inhibition of reverse transcriptase or protease. nih.gov Other related structures, such as chromanone derivatives, have also demonstrated impressive anti-HIV activity by inhibiting the HIV-1 integrase strand transfer process. researchgate.net

Anti-HBV: Derivatives of 2-methylchromone have shown promising activity against the Hepatitis B virus (HBV). In a study of chromones isolated from Halenia elliptica, two 2-methylchromone derivatives, 8-hydroxy-2-methyl-4H-1-benzopyran-4-one and 8-methoxy-2-methyl-4H-1-benzopyran-4-one, exhibited strong inhibitory effects on HBV in vitro without significant cytotoxicity. nih.gov This highlights the potential of the 2-methylchromone core, upon which a 6-fluoro substitution could be explored for enhanced activity.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 6-fluorochromone are recognized for their significant anti-inflammatory and immunomodulatory properties. The chromone nucleus itself is a key pharmacophore in established anti-inflammatory agents, and substitutions can fine-tune this activity.

The mechanisms through which these compounds exert their effects are multifaceted. One key pathway involves the inhibition of pro-inflammatory signaling cascades. For example, a novel chromone derivative, DCO-6, was found to significantly reduce the production of nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 induced by lipopolysaccharide (LPS). nih.gov This was achieved by impairing the production of intracellular reactive oxygen species (ROS), which in turn disrupted the formation of the TRAF6-ASK1 complex and inhibited the downstream activation of the p38 MAPK pathway. nih.gov Other studies have confirmed that chromone-type compounds can modulate mechanisms associated with the inflammatory response and the expression of the transcription factor NF-κB, a central regulator of inflammation. mdpi.com

Furthermore, research on fusarochromanones, a class of chromone-containing mycotoxins, has demonstrated direct immunomodulatory effects. These compounds were shown to affect lymphocyte proliferation in a dose-dependent manner, inhibiting it at high concentrations while increasing it at low concentrations in bovine lymphocytes. nih.gov

Neuroprotective Potential and Mitochondrial Function Modulation

Chromone derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, such as Alzheimer's disease, with their neuroprotective effects being closely linked to the modulation of mitochondrial function. nih.govnih.gov

A key study investigating the effects of various chromone derivatives in an experimental model of Alzheimer's disease found that two compounds, C3AACP6 and C3AACP7, exhibited significant neuroprotective effects. nih.govmums.ac.irresearchgate.net Their mechanism of action was attributed to a cascade of events beginning with the recovery of mitochondrial function, which led to a decrease in neuroinflammation and ultimately, neuroprotection. nih.gov

Specifically, administration of these compounds in animal models resulted in:

Recovery of aerobic metabolism: Restoring normal cellular respiration in the hippocampus. nih.govmums.ac.ir

Increased mitochondrial enzyme activity: Enhancing the activity of key enzymes in the mitochondrial respiratory chain, including citrate (B86180) synthase, aconitase, cytochrome-c-oxidase, and succinate (B1194679) dehydrogenase. nih.govmums.ac.ir

Reduced neuroinflammation: Decreasing the hippocampal concentrations of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govmums.ac.ir

These findings suggest that chromone derivatives can mitigate neuronal damage by targeting the interplay between mitochondrial dysfunction and neuroinflammation, which is a critical axis in the pathology of Alzheimer's disease. nih.govnih.gov

CompoundEffect on Mitochondrial EnzymesEffect on Neuroinflammation
C3AACP6Increased activityReduced pro-inflammatory cytokines
C3AACP7Increased activityReduced pro-inflammatory cytokines

Antioxidant and Radical Scavenging Capabilities

The chromone scaffold is a well-known feature in many natural and synthetic antioxidant compounds. The antioxidant potential of this compound derivatives is significantly influenced by the electronic properties of the substituents on the chromone ring.

Research has shown that the presence of an electronegative atom, such as fluorine, at the C-6 position of the chromone nucleus significantly enhances radical scavenging activity. orientjchem.org One study investigating chromone-based semicarbazones demonstrated this effect using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, summarized in the table below, show that a 6-fluoro substituted derivative exhibited substantially higher percentage inhibition of DPPH radicals compared to derivatives with a 6-chloro group, a 6-methyl (electron-donating) group, or no substitution at all. orientjchem.org

This enhanced activity is attributed to the electron-withdrawing nature of the fluorine atom. orientjchem.org Broader studies on various chromone derivatives have confirmed their remarkable antioxidant activity, which includes not only free radical scavenging but also metal-chelating properties. nih.gov

Compound (Derivative of 3-formylchromone semicarbazone)% Inhibition of DPPH at 50 ppm
6-Fluoro68.4
6-Chloro62.5
6-Methyl42.6
6-Unsubstituted (H)48.2

Enzyme Inhibition Beyond Cancer (e.g., MAO-B, Choline Esterase)

Derivatives of this compound are particularly notable for their potent and selective inhibition of enzymes implicated in neurodegenerative diseases, specifically monoamine oxidase-B (MAO-B) and cholinesterases.

MAO-B Inhibition: The chromone scaffold has been identified as highly suitable for the design of MAO inhibitors. nih.gov Extensive research has established that chromones substituted at the C-6 position are potent, selective, and reversible inhibitors of human MAO-B. nih.govresearchgate.net One study synthesized and evaluated a series of C-6 substituted chromones and found them to have IC₅₀ values in the low nanomolar range (2-76 nM) for MAO-B, while showing much lower affinity for the MAO-A isoform. nih.gov This selectivity is crucial for therapeutic applications, such as in Parkinson's disease, where inhibiting MAO-B can increase dopamine (B1211576) levels in the brain. Further structure-activity relationship studies confirmed that C-6 benzyloxy substituted chromones act as potent reversible MAO-B inhibitors. nih.govresearchgate.net

Choline Esterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The chromone structure has proven to be a valuable template for developing potent cholinesterase inhibitors. nih.gov Numerous studies have synthesized series of chromenone-based derivatives and tested their inhibitory activity. nih.govresearchgate.net Results have shown that these compounds can be highly potent, with some derivatives exhibiting IC₅₀ values in the sub-micromolar and even nanomolar range for both AChE and BChE, with some acting as dual inhibitors. nih.gov

C-6 Substituted Chromone DerivativeMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
6-(Benzyloxy)chromone2.01400700
6-(4-Fluorobenzyloxy)chromone3.01200400
6-(3-Bromobenzyloxy)chromone3.01500500

Advanced Research Directions and Future Perspectives

Development of Multifunctional Chromone-Based Ligands

The development of multifunctional ligands, single chemical entities capable of modulating multiple biological targets, is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders. The chromone (B188151) scaffold has been identified as a valuable framework for designing such multi-target-directed ligands (MTDLs). youtube.com

Derivatives of 6-Fluoro-2-methylchromone are being explored for their potential as MTDLs, particularly for neurodegenerative diseases such as Alzheimer's and Parkinson's. The rationale behind this approach lies in the ability of the chromone core to interact with various enzymes and receptors implicated in these conditions, including cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). youtube.com The 6-fluoro substituent can enhance properties like metabolic stability and blood-brain barrier penetration, which are crucial for central nervous system-acting drugs.

Table 1: Potential Multifunctional Activity of this compound Derivatives

Target Protein Therapeutic Relevance in Neurodegeneration Potential Role of this compound Core
Acetylcholinesterase (AChE) Inhibition increases acetylcholine levels, improving cognitive function. The chromone ring can interact with the catalytic and peripheral anionic sites of AChE.
Butyrylcholinesterase (BuChE) Inhibition offers an alternative to AChE inhibition for cognitive enhancement. Similar to AChE, the chromone scaffold can bind to BuChE.
Monoamine Oxidase B (MAO-B) Inhibition increases dopamine (B1211576) levels and reduces oxidative stress. Chromone derivatives have shown potent and selective MAO-B inhibitory activity. youtube.com

This table is based on the known activities of chromone derivatives and the expected influence of the 6-fluoro and 2-methyl substituents.

Application in Fluorescent Probes and Biological Imaging

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. The chromone ring system is an excellent fluorophore, and its derivatives are being increasingly utilized in the development of novel fluorescent sensors. umich.edu

This compound serves as a promising building block for the synthesis of new fluorescent probes. The fluorine atom at the 6-position can enhance the photophysical properties of the chromone core, such as quantum yield and photostability. The 2-methyl group provides a site for further functionalization, allowing for the attachment of specific recognition moieties for various analytes of biological interest, including reactive oxygen species, metal ions, and enzymes.

Table 2: Potential Applications of this compound-Based Fluorescent Probes

Target Analyte Biological Significance Design Strategy for this compound Probe
Reactive Oxygen Species (ROS) Implicated in oxidative stress and various diseases. Incorporation of a ROS-reactive group at the 2-methyl position.
Metal Ions (e.g., Fe³⁺, Cu²⁺) Essential for biological functions; dysregulation is linked to disease. Attachment of a metal-chelating ligand to the chromone scaffold.
Specific Enzymes Biomarkers for various pathological conditions. Conjugation of an enzyme-specific substrate to the fluorophore.

This table outlines potential design strategies for fluorescent probes based on the this compound scaffold.

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful technology for the rapid synthesis of large and diverse collections of chemical compounds, known as libraries, which can be screened for biological activity to identify new drug leads. libretexts.org The this compound scaffold is an ideal starting point for the construction of such libraries due to its synthetic tractability and privileged pharmacological nature.

A combinatorial library of this compound derivatives can be generated by introducing a variety of substituents at different positions of the chromone ring. For instance, the 2-methyl group can be functionalized, and the aromatic ring can be further substituted. These libraries can then be subjected to high-throughput screening against a panel of biological targets to identify novel hits for various diseases, including cancer, inflammation, and infectious diseases. The principles of virtual combinatorial library design can also be applied to create focused libraries of 6-fluoroquinolone analogs, a related class of compounds. nih.gov

Exploration of this compound in Novel Chemical Transformations

The development of novel chemical transformations is crucial for expanding the chemical space accessible for drug discovery. This compound can serve as a versatile building block in organic synthesis for the creation of more complex heterocyclic systems. researchgate.net

Future research will likely focus on exploring the reactivity of the this compound core in various chemical reactions. For example, cycloaddition reactions involving the double bond of the pyrone ring could lead to the formation of novel polycyclic compounds with interesting biological properties. youtube.com Additionally, the development of new catalytic methods for the selective functionalization of the chromone scaffold will be of great interest. The palladium-catalyzed asymmetric conjugate arylation of 2-substituted chromones is an example of a transformation that could be applied to this compound to generate chiral chromanones. rsc.org

Integration of Computational and Experimental Approaches for Lead Optimization

The integration of computational and experimental methods is a cornerstone of modern drug discovery, enabling a more rational and efficient approach to lead optimization. In silico tools, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be used to design and prioritize this compound derivatives with improved pharmacological profiles. libretexts.org

Computational studies can provide valuable insights into the binding interactions of this compound derivatives with their biological targets, guiding the design of more potent and selective inhibitors. arkat-usa.org For instance, density functional theory (DFT) calculations can be employed to understand the structural and electronic properties of these molecules. core.ac.uk These in silico predictions can then be validated through experimental studies, creating a feedback loop that accelerates the drug discovery process. This integrated approach has been successfully applied to the optimization of other fluorinated compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Fluoro-2-methylchromone with high purity for research purposes?

  • Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation of 2-fluoroacetophenone derivatives with appropriate ketones, followed by cyclization under acidic conditions. Fluorination can be achieved using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer: Use a combination of:

  • 1H/13C NMR to verify fluorine-induced deshielding effects and methyl group integration.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C10H7FO2; theoretical 178.05 g/mol).
  • FT-IR to identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-F vibrations at ~1100–1200 cm⁻¹.
    Cross-reference spectral data with computational simulations (e.g., DFT) for regiochemical validation .

Q. What experimental approaches are optimal for assessing the solubility and stability of this compound in various solvents?

  • Methodological Answer:

  • Solubility: Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Quantify via UV-Vis spectroscopy at λmax (~310 nm) using a calibration curve.
  • Stability: Conduct accelerated degradation studies under light, heat (40°C), and varying pH (1–9). Monitor degradation products using LC-MS .

Q. What in vitro assays are most appropriate for initial screening of this compound's biological activity?

  • Methodological Answer: Prioritize assays based on chromone derivatives' known activities:

  • Antioxidant: DPPH radical scavenging assay.
  • Anti-inflammatory: COX-2 inhibition ELISA.
  • Anticancer: MTT assay in cancer cell lines (e.g., MCF-7, HepG2).
    Include positive controls (e.g., quercetin for antioxidant activity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer:

  • Variable Control: Standardize cell lines, solvent (e.g., DMSO concentration ≤0.1%), and incubation times.
  • Metabolite Interference: Use LC-MS to rule out metabolite contributions.
  • Replication: Collaborate with independent labs to validate results. Cross-reference with structural analogs to isolate fluorine-specific effects .

Q. What strategies are effective in optimizing the substituent positions on the chromone scaffold to enhance target specificity?

  • Methodological Answer:

  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs.
  • SAR Studies: Synthesize analogs with fluorination at positions 6, 7, or 8 and compare IC50 values. Prioritize substituents that improve hydrogen bonding (e.g., -OH, -OCH3) .

Q. What advanced spectroscopic techniques can resolve ambiguities in the regiochemical assignment of fluorine substitution in this compound derivatives?

  • Methodological Answer:

  • 19F NMR: Compare chemical shifts with reference compounds; fluorine at position 6 typically resonates at δ -110 to -120 ppm.
  • NOESY/ROESY: Detect spatial proximity between fluorine and adjacent protons.
  • X-ray crystallography: Resolve crystal structures to unambiguously assign substitution patterns .

Q. How should researchers design controlled experiments to isolate the pharmacological effects of this compound from potential metabolites?

  • Methodological Answer:

  • In vitro vs. in vivo: Use liver microsomes (e.g., human S9 fraction) to identify Phase I/II metabolites. Compare activity of parent compound vs. metabolites.
  • Isotopic Labeling: Synthesize 14C-labeled this compound to track metabolic pathways.
  • Knockout Models: Employ CYP450-deficient cell lines to minimize metabolic interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.